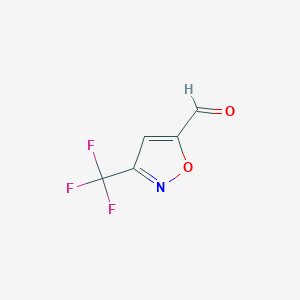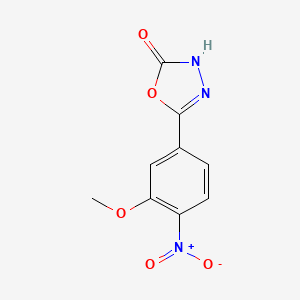
N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE is an organic compound that features a chlorophenyl group and a dimethylaminophenyl group connected via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE typically involves the reaction of 4-chlorobenzaldehyde with 4-dimethylaminobenzylamine. The reaction is carried out under anhydrous conditions using a suitable solvent such as toluene or dichloromethane. The reaction mixture is often heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, in medicinal applications, it may act as an antagonist or agonist at certain receptor sites, modulating physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar structural features.
4-Chlorobenzylamine: Shares the chlorophenyl group but lacks the dimethylaminophenyl moiety.
4-Dimethylaminobenzylamine: Contains the dimethylaminophenyl group but lacks the chlorophenyl moiety.
Uniqueness
N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE is unique due to the presence of both the chlorophenyl and dimethylaminophenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and reactivity patterns that are not observed in simpler analogs.
Eigenschaften
CAS-Nummer |
141619-95-6 |
|---|---|
Molekularformel |
C15H17ClN2 |
Molekulargewicht |
260.76 g/mol |
IUPAC-Name |
4-[(4-chloroanilino)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H17ClN2/c1-18(2)15-9-3-12(4-10-15)11-17-14-7-5-13(16)6-8-14/h3-10,17H,11H2,1-2H3 |
InChI-Schlüssel |
FWKSHKCNVMHOIW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(R)-tert-Butyl 5-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8741072.png)
![1-[5-[(4-Fluorophenyl)methyl]furan-2-yl]ethanone](/img/structure/B8741075.png)




![3-(2-(Diethylamino)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8741114.png)

